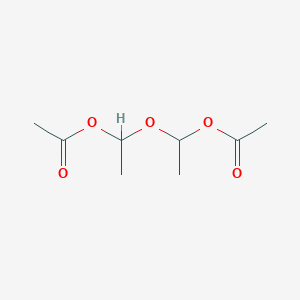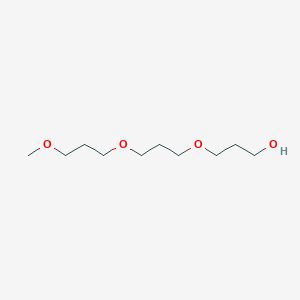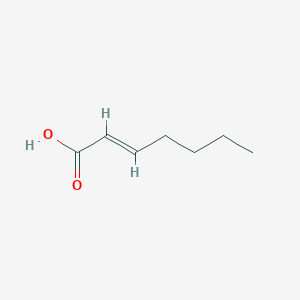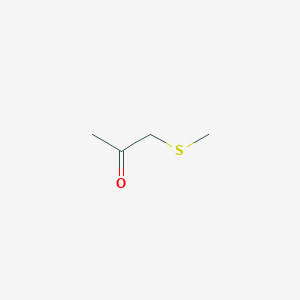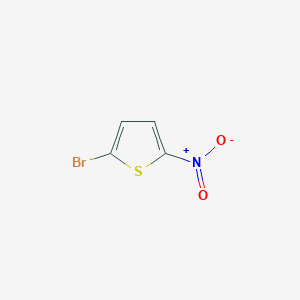
Tetraamminepalladium(II) sulfate
Übersicht
Beschreibung
Tetraamminepalladium(II) sulfate is a chemical compound with the formula (NH3)4PdSO4 . It has a molecular weight of 270.61 . This compound is a new type of electroplating product, used for palladium plating in the electronics industry . It is mainly used for coating computer motherboards and network plugs, and manufacturing automotive catalytic crackers .
Synthesis Analysis
The synthesis of Tetraamminepalladium(II) sulfate involves a few steps . Palladium chloride (PdCl2) reacts with ammonia water to generate tetraammine dichloropalladium (II). Then, tetraammine dichloropalladium (II) reacts with silver sulfate to generate a compound of tetraammine palladium sulfate (II) . Another method involves dissolving dichlorodiammine palladium (II) in dilute ammonia water to obtain a dichlorotetrammine palladium (II) solution, which then reacts with bicarbonate and sulfuric acid in sequence to generate a tetrammine palladium (II) sulfate solution .Molecular Structure Analysis
The molecular structure of Tetraamminepalladium(II) sulfate is represented by the formula O4S.Pd.4H3N . The palladium atom has a radius of 137 pm and a Van der Waals radius of 202 pm .Physical And Chemical Properties Analysis
Tetraamminepalladium(II) sulfate appears as a crystalline solid . It has a molecular weight of 270.60 . The exact mass and monoisotopic mass are 269.961412 g/mol . The compound’s solubility in water and its melting and boiling points are not specified .Wissenschaftliche Forschungsanwendungen
(NH3)4PdSO4 (NH_3)_4PdSO_4 (NH3)4PdSO4
, is a versatile compound with several applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Electroplating in Electronics
Tetraamminepalladium(II) sulfate: is primarily used in the electronics industry for electroplating . It serves as an advanced electroplating product, especially for coating computer motherboards and network plugs. Its high electroplating efficiency and environmental friendliness make it a preferred choice over traditional products like tetraammonium palladium nitrate.
Catalysis
This compound is also utilized as a catalyst in various chemical reactions . Its catalytic properties are harnessed in processes such as carbon-carbon coupling reactions, which are fundamental in the synthesis of complex organic compounds.
Automotive Catalytic Converters
In the automotive industry, Tetraamminepalladium(II) sulfate is used in the manufacturing of catalytic converters . These converters are essential for reducing harmful emissions from vehicles, and the compound’s properties help improve the efficiency of this process.
Photocatalysis
Recent studies have shown that Tetraamminepalladium(II) sulfate can be used to modify photocatalysts like graphitic carbon nitride . This modification enhances the hydrogen evolution reaction, which is crucial for the development of clean energy technologies.
Bioplastic Production
The compound has been researched for its potential in bioplastic production . A team at the University of Saskatchewan developed a bioplastic that can absorb phosphate from water, using Tetraamminepalladium(II) sulfate as a component. This application highlights its role in environmental sustainability.
Precursor for Palladium-Based Compounds
Tetraamminepalladium(II) sulfate: acts as a precursor for various palladium-based compounds . These compounds are significant in numerous fields, including materials science and nanotechnology, where palladium’s properties are exploited for creating advanced materials.
Safety and Hazards
Tetraamminepalladium(II) sulfate should not be released into the environment . It’s advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . In case of contact, rinse immediately with plenty of water . If ingested, clean the mouth with water and drink plenty of water afterwards .
Wirkmechanismus
Target of Action
Tetraamminepalladium(II) sulfate is primarily used in the field of electroplating . Its primary targets are the surfaces of various materials, particularly in the electronics industry, where it is used for palladium plating of computer motherboards and network plugs .
Mode of Action
The compound acts by depositing a layer of palladium on the target surface. It integrates the advantages of various electrolytes, enhancing the ductility of the coating . This interaction results in a durable and conductive palladium layer on the target surface.
Biochemical Pathways
Instead, it plays a crucial role in the electroplating process, which is a key pathway in the manufacturing of electronic components .
Pharmacokinetics
Its properties related to solubility, stability, and reactivity are crucial for its effectiveness in electroplating processes .
Result of Action
The result of Tetraamminepalladium(II) sulfate’s action is a durable, conductive, and ductile palladium coating on the target surface . This coating is particularly valuable in the electronics industry, where it contributes to the functionality and longevity of various components .
Action Environment
The efficacy and stability of Tetraamminepalladium(II) sulfate are influenced by various environmental factors. These include the concentration of the solution, the temperature, and the pH of the environment . Proper control of these factors is essential to ensure the effectiveness of the electroplating process.
Eigenschaften
IUPAC Name |
azane;palladium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHQZJZSJENIO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N4O4PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592759 | |
| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamminepalladium(II) sulfate | |
CAS RN |
13601-06-4 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminopalladium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palladium tetraaminesulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



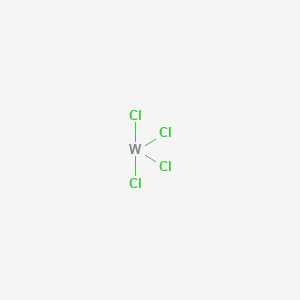




![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
